Home > Products > Screening Compounds P6026 > Mozenavir dimesylate
Mozenavir dimesylate - 177932-89-7

Mozenavir dimesylate

Catalog Number: EVT-286136
CAS Number: 177932-89-7
Molecular Formula: C35H44N4O9S2
Molecular Weight: 728.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XM 412, also known as DMP 450, is an HIV protease inhibitor.
Classification

Mozenavir is classified as a non-peptidomimetic cyclic urea compound. Its structural design enables it to interact effectively with the HIV-1 protease, making it a targeted therapeutic agent in the realm of antiretroviral drugs.

Synthesis Analysis

The synthesis of mozenavir dimesylate involves several key steps that leverage organic chemistry techniques. Although specific detailed protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for constructing the cyclic urea framework.
  2. Formation of Cyclic Urea: The key step involves the cyclization of an appropriate amine and carbonyl compound to form the cyclic urea structure. This reaction often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.
  3. Dimesylation: Following the formation of mozenavir, the addition of mesyl chloride in the presence of a base leads to the formation of mozenavir dimesylate. This step is crucial for enhancing the solubility and bioavailability of the compound.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials or by-products.
Molecular Structure Analysis

The molecular formula of mozenavir is C33H36N4O3C_{33}H_{36}N_{4}O_{3}, with a molar mass of approximately 536.676 g/mol. The compound features a complex structure characterized by:

  • Cyclic Urea Core: This core is essential for its activity as an HIV protease inhibitor.
  • Functional Groups: The presence of various functional groups, including aromatic rings and nitrogen-containing moieties, contributes to its binding affinity and specificity for the target enzyme.

The three-dimensional structure can be visualized using computational modeling tools, which help elucidate binding interactions with HIV protease.

Chemical Reactions Analysis

Mozenavir dimesylate undergoes several important chemical reactions relevant to its function:

  1. Enzymatic Interaction: The primary reaction involves binding to HIV protease, where mozenavir inhibits the cleavage of viral polyproteins into functional proteins necessary for viral replication.
  2. Hydrolysis Reactions: In biological systems, mozenavir may be subject to hydrolysis, affecting its stability and activity.
  3. Metabolic Pathways: Understanding metabolic transformations is crucial for predicting pharmacokinetics and potential side effects.
Mechanism of Action

The mechanism by which mozenavir exerts its antiviral effects is primarily through competitive inhibition of HIV-1 protease. By binding to the active site of this enzyme, mozenavir prevents the proteolytic cleavage of viral polyproteins, thereby halting the maturation process necessary for producing infectious viral particles.

Key points regarding its mechanism include:

  • High Affinity Binding: Mozenavir exhibits strong binding affinity to HIV protease due to its structural compatibility with the enzyme's active site.
  • Inhibition Dynamics: The kinetics of inhibition can be characterized using Michaelis-Menten kinetics, providing insights into its efficacy compared to other inhibitors.
Physical and Chemical Properties Analysis

Mozenavir dimesylate possesses several notable physical and chemical properties:

  • Solubility: It is water-soluble due to the presence of mesylate groups, enhancing its bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for maintaining therapeutic levels in vivo.
  • Melting Point and Boiling Point: Specific thermal properties are essential for formulation development but require empirical determination.
Applications

The primary application of mozenavir dimesylate lies in its potential use as an antiretroviral medication targeting HIV infection. Although clinical trials did not yield successful outcomes, ongoing research focuses on:

  • Derivatives Development: Investigating structural analogs that may exhibit improved antiviral activity or reduced side effects.
  • Combination Therapies: Exploring synergies with other antiretroviral agents to enhance therapeutic efficacy.
  • Mechanistic Studies: Further elucidating its mechanism could lead to insights applicable in drug design against similar viral targets.

Properties

CAS Number

177932-89-7

Product Name

Mozenavir dimesylate

IUPAC Name

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one;methanesulfonic acid

Molecular Formula

C35H44N4O9S2

Molecular Weight

728.9 g/mol

InChI

InChI=1S/C33H36N4O3.2CH4O3S/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26;2*1-5(2,3)4/h1-18,29-32,38-39H,19-22,34-35H2;2*1H3,(H,2,3,4)/t29-,30-,31+,32+;;/m1../s1

InChI Key

HINZVVDZPLARRP-YSVIXOAZSA-N

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Solubility

Soluble in DMSO

Synonyms

DMP 450
DMP-450

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.